molecular formula C13H18F3NO3 B6276378 2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine CAS No. 2763751-02-4

2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine

Cat. No.: B6276378
CAS No.: 2763751-02-4
M. Wt: 293.3
InChI Key:
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Description

2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoropropyl group attached to a dimethoxyphenyl ring, which is further connected to an ethanamine moiety. The presence of trifluoropropyl and dimethoxy groups imparts distinct chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of a 3,5-dimethoxyphenol derivative. This can be achieved through the methylation of 3,5-dihydroxyphenol using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoropropyl Group: The next step involves the introduction of the trifluoropropyl group. This can be accomplished by reacting the dimethoxyphenol derivative with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the trifluoropropyl ether.

    Formation of the Ethanamine Moiety: The final step involves the introduction of the ethanamine group. This can be achieved by reacting the trifluoropropyl ether with ethylene diamine under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl ethanamine derivatives.

Scientific Research Applications

2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The dimethoxy groups may contribute to its binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{3,5-dimethoxyphenyl}ethan-1-amine: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.

    2-{4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

The presence of both trifluoropropyl and dimethoxy groups in 2-{3,5-dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

CAS No.

2763751-02-4

Molecular Formula

C13H18F3NO3

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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